molecular formula C21H20FN3O2S B2497696 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 1007475-91-3

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide

Cat. No.: B2497696
CAS No.: 1007475-91-3
M. Wt: 397.47
InChI Key: HRTXYGHPXPYQOF-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide ( 1007475-91-3) is a synthetically derived heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . This complex molecule features a fused thieno[3,4-c]pyrazole core structure, which is substituted with a 4-fluorophenyl group at the pyrazole ring and a 4-phenylbutanamide side chain at the adjacent position . The specific structural attributes, particularly the fluorophenyl group and the lipophilic phenylbutanamide chain, are carefully designed to influence the molecule's overall properties and its potential interactions with biological targets . Compounds within the thienopyrazole class, including this derivative, are frequently investigated for a broad spectrum of pharmacological activities. Research on analogous structures suggests potential for enzyme inhibition, with studies mentioning inhibitors for targets like GSK-3β and MAO-B, indicating possible utility in probing pathways related to cell proliferation, survival, and neurotransmitter metabolism . Furthermore, pyrazole derivatives, in general, are known to exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects, positioning this compound as a valuable scaffold for developing new therapeutic agents and research tools . The product is intended for non-human research applications only and is strictly for use in laboratory settings. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law . Researchers can rely on the consistent quality and availability of this compound to advance their investigative work in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-16-9-11-17(12-10-16)25-21(18-13-28(27)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTXYGHPXPYQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a phenylbutanamide moiety. Its molecular formula is C18H18FN3O2SC_{18}H_{18}FN_3O_2S. The presence of the fluorine atom and the thieno[3,4-c]pyrazole structure suggests potential interactions with biological targets.

1. Pharmacological Profile

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. The following table summarizes key findings from recent studies:

Activity Target IC50/EC50 Values Notes
GSK-3β InhibitionGlycogen synthase kinase 3βIC50 = 4.4 nMPotent inhibitor; structural modifications enhance activity .
MAO-B InhibitionMonoamine oxidase BIC50 = 0.013 µMHighly selective; potential for neurodegenerative disorders .
Cytotoxicity AssessmentL929 Fibroblast CellsIC50 = 120.6 µMLow toxicity compared to other derivatives .

The compound's mechanism of action involves the inhibition of key enzymes involved in cellular signaling pathways. For instance, its role as a GSK-3β inhibitor suggests it may influence pathways related to cell proliferation and survival. Similarly, inhibition of MAO-B indicates potential effects on neurotransmitter metabolism.

3. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection : In models of neurodegeneration, compounds similar to this compound have demonstrated protective effects against oxidative stress and apoptosis in neuronal cells.
  • Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory responses in vitro, suggesting potential applications in treating chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several derivatives, differing primarily in substituents and oxidation states. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Substituents (Position 3) Oxidation State (Thiophene) Key Spectral Data (IR, NMR)
N-(2-(4-Fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide (Target) Thieno[3,4-c]pyrazole 4-Phenylbutanamide 5-Oxido C=O stretch: ~1660–1680 cm⁻¹ (amide)
N-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide (Analog 1) Thieno[3,4-c]pyrazole Butanamide Non-oxidized NH stretch: ~3150–3319 cm⁻¹; No S-O vibration
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (Analog 2) Thieno[3,4-c]pyrazole 4-Methoxybenzamide 5-Oxo (sulfone) C=O stretch: ~1663–1682 cm⁻¹; S=O: ~1247–1255 cm⁻¹
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Triazole Analogs) 1,2,4-Triazole Sulfonylphenyl N/A C=S stretch: ~1243–1258 cm⁻¹; NH: ~3278–3414 cm⁻¹

Key Findings from Comparative Analysis

Impact of Oxidation State: The 5-oxido group in the target compound introduces polarity, enhancing solubility in polar solvents compared to non-oxidized Analog 1. This is corroborated by IR data showing S-O vibrations absent in Analog 1 . Analog 2, with a 5-oxo (sulfone) group, exhibits stronger S=O absorption (~1250 cm⁻¹) and higher thermal stability due to increased electron-withdrawing effects .

Side-Chain Modifications: The 4-phenylbutanamide side chain in the target compound confers greater lipophilicity than the 4-methoxybenzamide group in Analog 2, which may influence membrane permeability . Triazole analogs (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), a feature absent in the rigid thieno[3,4-c]pyrazole core of the target compound .

Synthetic Routes: The target compound likely follows a synthesis pathway analogous to triazole derivatives in , involving cyclization of hydrazinecarbothioamides. However, the use of α-halogenated ketones (e.g., 2-bromoacetophenone) for S-alkylation differs from the direct amidation steps in thieno-pyrazole synthesis .

Structural Refinement Tools :

  • Crystallographic data for analogs (e.g., Analog 2) may employ SHELXL () for refinement, leveraging its robustness in handling small-molecule twinning and high-resolution data . WinGX and ORTEP () are likely used for molecular visualization and geometry analysis .

Research Implications and Limitations

  • Pharmacological Potential: The 4-fluorophenyl and sulfoxide groups suggest possible kinase inhibition, but biological data for the target compound remain unreported. Triazole analogs in show antimicrobial activity, hinting at a broader therapeutic scope .
  • Spectral Challenges : The absence of S-H vibrations (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer in triazoles, but similar tautomerism is irrelevant in the target compound due to its fused ring system .

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